Home > Products > Screening Compounds P140479 > Pasireotide diaspartate
Pasireotide diaspartate - 820232-50-6

Pasireotide diaspartate

Catalog Number: EVT-278886
CAS Number: 820232-50-6
Molecular Formula: C66H80N12O17
Molecular Weight: 1313.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pasireotide diaspartate is a cyclohexapeptide, synthetic somatostatin analog. [] It acts as a broad-spectrum somatostatin receptor ligand with high affinity for four of the five somatostatin receptor subtypes (sst1, 2, 3, and 5). [] This compound is utilized in scientific research to investigate its effects on hormone secretion and tumor growth, particularly in the context of acromegaly and Cushing's disease.

Source and Classification

Pasireotide diaspartate is derived from the natural peptide somatostatin, which inhibits the secretion of several hormones. It is categorized as a peptide drug and is specifically classified as a somatostatin analogue. The compound's synthesis involves complex chemical processes to ensure high purity and efficacy for clinical use.

Synthesis Analysis

Methods and Technical Details

The synthesis of pasireotide diaspartate involves multiple steps, primarily utilizing solid-phase peptide synthesis techniques. Key methods include:

  • Solid-Phase Peptide Synthesis: This method allows for the sequential addition of protected amino acids to a solid support, followed by deprotection and cyclization to form the cyclic structure of pasireotide.
  • Fragment-Based Synthesis: This approach has been reported to achieve high yields (greater than 99.5%) and purity through careful selection of coupling agents and purification techniques such as Reverse Phase High-Performance Liquid Chromatography (HPLC) .

The synthesis typically includes:

  1. Coupling protected amino acid fragments.
  2. Cyclization of the resulting linear peptide.
  3. Purification via chromatographic techniques.
  4. Formation of the diaspartate salt through ion-exchange with L-aspartic acid.
Molecular Structure Analysis

Structure and Data

Pasireotide diaspartate has a complex molecular structure characterized by multiple chiral centers. The molecular formula is C58H66N10O9C_{58}H_{66}N_{10}O_{9} when considering its base form, with a relative molecular mass of approximately 1047.21 g/mol .

  • Chirality: The compound contains seven chiral centers, produced as a single stereoisomer with known absolute configuration.
  • Solubility: It exhibits varying solubility characteristics; it is insoluble in n-octanol and acetonitrile but freely soluble in water .
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing pasireotide diaspartate include several coupling reactions and deprotection steps:

  1. Coupling Reactions: These reactions are facilitated by coupling agents that promote amide bond formation between amino acids.
  2. Deprotection Steps: Protective groups used during synthesis are removed under specific conditions (e.g., using trifluoroacetic acid) to yield the active peptide .
  3. Salt Formation: The final step involves forming the diaspartate salt through reaction with L-aspartic acid, enhancing stability and solubility .
Mechanism of Action

Process and Data

Pasireotide diaspartate functions primarily by binding to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5. This binding inhibits adenylyl cyclase activity, leading to reduced cyclic adenosine monophosphate levels, which subsequently decreases hormone secretion from pituitary adenomas.

  • Pharmacokinetics: Clinical studies indicate that pasireotide demonstrates linear pharmacokinetics with peak plasma concentrations reached within 0.25 to 0.5 hours post-administration .
  • Half-Life: The effective half-life is approximately 12 hours in healthy volunteers, indicating sustained action .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pasireotide diaspartate exhibits several notable physical and chemical properties:

  • Appearance: It appears as a white to slightly greyish powder.
  • Solubility: Freely soluble in water (>10% w/v), sparingly soluble in methanol, and very slightly soluble in acetone and ethanol .
  • Stability: The compound shows metabolic stability in human liver microsomes, indicating low degradation rates during metabolism .
Applications

Scientific Uses

Pasireotide diaspartate is primarily used in clinical settings for treating conditions associated with hypersecretion of hormones:

  • Cushing's Disease: It helps manage symptoms by reducing cortisol levels.
  • Acromegaly: By inhibiting growth hormone secretion, it aids in controlling disease progression.

Additionally, ongoing research explores its potential applications in other endocrine disorders due to its broad receptor activity profile.

Introduction to Pasireotide Diaspartate

Historical Context and Discovery

Pasireotide (developmental code SOM230) emerged from systematic research efforts by Novartis Pharmaceuticals to develop somatostatin analogs with broader receptor binding profiles. Unlike first-generation analogs (octreotide, lanreotide) primarily targeting somatostatin receptor subtype 2 (SSTR2), pasireotide was rationally designed to exhibit enhanced binding affinity, particularly for SSTR5, addressing a recognized therapeutic gap. Preclinical research in the early 2000s demonstrated its 40-fold greater affinity for SSTR5 compared to existing analogs, predicting efficacy in conditions like Cushing's disease where corticotroph adenomas express SSTR5 predominantly [1] [5] [8].

Clinical development progressed rapidly following promising phase I safety data. The pivotal Phase III trial (PASPORT-CUSHINGS, B2305) enrolled 162 Cushing's disease patients and established the compound's ability to normalize urinary free cortisol (UFC) levels, leading to its initial regulatory submissions. Concurrently, development expanded into acromegaly and neuroendocrine tumors, leveraging its multiligand binding properties. The diaspartate salt formulation was developed to optimize solubility and stability for both subcutaneous (immediate-release) and long-acting release (LAR; intramuscular) administration formats [1] [5] [6].

Table 1: Key Milestones in Pasireotide Development

YearDevelopment MilestoneSignificance
2004Orphan Designation (EU, GEP-NETs)First regulatory recognition as potential therapy for rare tumors [4]
2007Phase III Initiation (Cushing's disease)Pivotal global trial (B2305) commenced [5]
2009Orphan Designation (US/EU, Cushing's disease)Accelerated development pathway granted [3] [5]
2012FDA/EMA Approval (Cushing's disease, Signifor®)First approval for surgical non-responders/ineligible patients [1] [7]
2014FDA/EMA Approval (Acromegaly, Signifor® LAR)LAR formulation approval for monthly administration [6] [12]
2018Japan Approval (Acromegaly/Gigantism)Expanded global accessibility [4]

Structural Classification as a Synthetic Cyclic Hexapeptide

Pasireotide diaspartate is chemically classified as a synthetic cyclohexapeptide with a molecular formula of C₅₈H₆₆N₁₀O₉ • 2C₄H₇NO₄ and a molecular weight of 1313.41 g/mol. Its core structure is a six-amino-acid cyclic backbone incorporating engineered D-amino acids and unnatural side chains to confer metabolic stability and specific receptor affinity. The peptide sequence is: Cyclo[4-(N-carbamoylaminomethyl)-L-prolyl-L-para-phenylglycyl-D-tryptophyl-L-lysyl-L-O-benzyltyrosyl-L-phenylalanyl] [1] [10].

The diaspartate salt formation involves two molecules of aspartic acid (C₄H₇NO₄) complexed with the base peptide, enhancing aqueous solubility critical for formulation. Key structural features underpinning its pharmacology include:

  • D-Tryptophan Residue: Confers resistance to enzymatic degradation while contributing to SSTR5 affinity.
  • 4-Aminobutyl Side Chain: Enhances binding to SSTR1 and SSTR3 subtypes.
  • Carbamoylaminomethyl Group at Proline: Critical for high-affinity SSTR5 interaction [1] [8].

Table 2: Structural Characteristics and Receptor Binding Profile

Structural FeaturePharmacological RoleReceptor Affinity (pKi)
Cyclic Hexapeptide BackboneMetabolic stability vs. linear peptides; conformational restraint for receptor dockingN/A
Benzyltyrosine EtherHydrophobic pocket interaction; SSTR2/SSTR3 bindingSSTR2: 9.0
D-Tryptophan ConfigurationProtease resistance; SSTR5 selectivitySSTR5: 9.9
4-Aminobutyl Extension (Lysine)SSTR1/SSTR3 engagement; modulates intracellular signalingSSTR1: 8.2; SSTR3: 9.1
Phenylglycine MoietySteric hindrance for prolonged receptor occupancySSTR4: <7.0 (low affinity)

This engineered structure achieves a broad binding profile: SSTR1 (pKi=8.2), SSTR2 (pKi=9.0), SSTR3 (pKi=9.1), and SSTR5 (pKi=9.9), with minimal SSTR4 affinity. This multiligand engagement enables potent suppression of hormone secretion (ACTH, GH, IGF-1) and antiproliferative effects in neuroendocrine cells, distinguishing it from earlier selective SSTR2 analogs [1] [8] [10].

Orphan Drug Designation and Regulatory Approvals

Pasireotide diaspartate received extensive orphan drug recognition globally, facilitating its development for rare endocrine conditions:

  • Cushing's Disease (US/EU, 2009): Designated July 24, 2009 (FDA, #09-2017), and confirmed by EMA (#EU/3/09/671), based on the prevalence <200,000 patients in the US and lack of approved pharmacotherapies for non-surgical candidates. FDA approval followed on December 14, 2012, for subcutaneous Signifor®. The long-acting formulation (Signifor® LAR) gained approval for this indication on June 29, 2018, with orphan exclusivity extending to June 29, 2025 [3] [4] [7].
  • Acromegaly (EU/US, 2009-2014): Granted EU orphan designation (Oct 2009) and US designation for "treatment of acromegaly". The LAR formulation secured EMA approval (September 2014) and FDA approval (December 2014) for patients inadequately controlled by surgery or first-generation somatostatin analogs [1] [6] [12].
  • Global Expansion: Subsequent approvals included Japan (acromegaly/gigantism, March 2018), China (Cushing syndrome, May 2015), and Iceland/Liechtenstein/Norway (2012). Each approval maintained the core indication: treatment where pituitary surgery is non-curative or not feasible [4] [5].

Regulatory endorsements were primarily based on significant reductions in hormonal biomarkers: UFC normalization in 15-26% of Cushing's patients by month 2 of treatment, and IGF-1 normalization in acromegaly trials. These approvals included requirements for post-marketing surveillance, particularly concerning glucose metabolism management [1] [7] [10].

Table 3: Global Orphan Designations and Approvals

RegionIndicationDesignation DateApproval DateTrade Name/Form
United StatesCushing's disease07/24/200912/14/2012 (sc)Signifor®
European UnionPituitary ACTH Hypersecretion200904/24/2012 (sc)Signifor®
United StatesAcromegaly200912/15/2014 (LAR)Signifor® LAR
European UnionAcromegaly200909/26/2014 (LAR)Signifor® LAR
JapanAcromegaly/Gigantism201203/23/2018 (LAR)Signifor® LAR
ChinaCushing SyndromeNot Designated05/27/2015Signifor®

Table 4: Pasireotide Diaspartate Compound Nomenclature

Nomenclature TypeIdentifier
Systematic IUPAC Name[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate di[(S)-2-aminosuccinate]
CAS Registry Number1421446-02-7 (diaspartate salt); 396091-73-9 (base)
SynonymsSOM230 diaspartate; Pasireotide (base); Signifor® (proprietary); UNII-98H1T17066
Molecular FormulaC₆₆H₈₀N₁₂O₁₇ (diaspartate salt)
DrugBank IDDB09068
PubChem CID70788982 (diaspartate)
KEGG CompoundC16025

Sources: [1] [2] [8]

Properties

CAS Number

820232-50-6

Product Name

Pasireotide diaspartate

IUPAC Name

(2S)-2-aminobutanedioic acid;[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate

Molecular Formula

C66H80N12O17

Molecular Weight

1313.4 g/mol

InChI

InChI=1S/C58H66N10O9.2C4H7NO4/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;2*5-2(4(8)9)1-3(6)7/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);2*2H,1,5H2,(H,6,7)(H,8,9)/t43-,46+,47+,48-,49+,50+,51+;2*2-/m100/s1

InChI Key

NEEFMPSSNFRRNC-HQUONIRXSA-N

SMILES

C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(C(C(=O)O)N)C(=O)O.C(C(C(=O)O)N)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Pasireotide diaspartate, SOM 230; SOM-230; SOM230; trade name: Signifor; Signifor LAR.

Canonical SMILES

C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(C(C(=O)O)N)C(=O)O.C(C(C(=O)O)N)C(=O)O

Isomeric SMILES

C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C([C@@H](C(=O)O)N)C(=O)O.C([C@@H](C(=O)O)N)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.